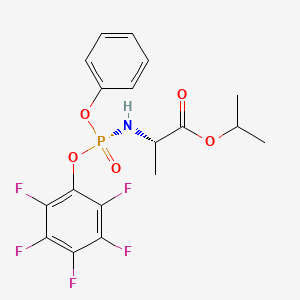

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Description

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS: 1337529-56-2) is a phosphoramidate prodrug intermediate critical in synthesizing Sofosbuvir, a hepatitis C virus (HCV) NS5B polymerase inhibitor. Its molecular formula is C₁₈H₁₇F₅NO₅P, with a molecular weight of 453.3 g/mol and a density of 1.405 g/cm³ . The compound’s stereochemistry (R-configuration at the phosphorus center) and perfluorophenoxy group are pivotal for its stability and antiviral efficacy, preventing degradation impurities during Sofosbuvir production . It is stored at -20°C to maintain stability .

Propriétés

IUPAC Name |

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIILDBHEJQLACD-PAUNIHGJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F5NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of a chiral L-alanine derivative with a phosphorylating agent. One common method includes the use of phosphorus-centered radicals, which are generated through photo-, electro-, or chemical oxidation/reduction of precursors . The reaction conditions often involve mild temperatures and the presence of radical initiators to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic amounts of inexpensive reagents like salicylic acid can promote efficient synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to phosphine or phosphite derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like CHCl3, radical initiators, and transition metal catalysts such as tetrakis(triphenylphosphine)palladium . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include phosphinates, phosphinic amides, and phosphoramidates, which are valuable intermediates in organic synthesis and pharmaceutical development .

Applications De Recherche Scientifique

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate involves the interaction of its phosphoryl group with biological targets. The phosphoryl group can participate in phosphoryl-transfer reactions, which are crucial for various biochemical processes . These reactions often involve the activation of nucleophiles and stabilization of leaving groups, facilitating the transfer of the phosphoryl group to specific molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphoramidate prodrugs share a common backbone of isopropyl phosphoryl-L-alaninate but differ in substituents and nucleoside components, leading to distinct biological activities and physicochemical properties.

2.1.1 Key Compounds and Their Features

Notes:

- Target Compound: The perfluorophenoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .

- Compound 24 : 3′-Fluoro substitution improves anti-HBV activity by mimicking natural nucleosides .

- AL-335 : Requires chiral separation (Sp-isomer) for efficacy, highlighting stereochemical dependency .

- Compound 96 : Azidododecanamido modification enhances cellular uptake for HIV targeting .

Research Findings and Clinical Relevance

Activité Biologique

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, with the CAS number 1337529-56-2, is a chiral organophosphorus compound known for its unique structural features that include a phosphoryl group attached to a chiral L-alanine moiety and perfluorophenoxy and phenoxy substituents. This compound has gained attention for its potential applications in various fields, particularly in chemistry and biology.

- Molecular Formula: C₁₈H₁₇F₅NO₅P

- Molecular Weight: 453.30 g/mol

- Boiling Point: Not specified

- Purity: Typically around 99.59% .

The biological activity of this compound can be attributed to its phosphoryl group, which plays a crucial role in phosphoryl-transfer reactions essential for various biochemical processes. This mechanism is particularly significant in the context of drug development, where the compound may serve as a prodrug, enhancing the bioavailability and stability of active pharmaceutical ingredients .

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities, including:

- Antiviral Properties: The compound has been explored for its potential use in synthesizing antiviral agents. Its ability to participate in phosphoryl-transfer reactions makes it an attractive candidate for developing nucleoside analogs that inhibit viral replication .

- Anticancer Activity: Preliminary studies suggest that this compound may also have applications in cancer therapy, although specific mechanisms and efficacy data are still under investigation .

Case Studies

- Synthesis of Antiviral Agents:

- Pharmacokinetic Studies:

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other chiral organophosphorus compounds:

| Compound Name | Key Features | Applications |

|---|---|---|

| Isopropyl methylphosphinate | Less complex structure | Used in organic synthesis |

| Neopentyl phosphonates | Varying chain lengths | Potential applications in agriculture |

| Cyclopentyl phosphonates | Cyclic structure provides unique reactivity | Investigated for medicinal chemistry |

What sets this compound apart is its combination of perfluorophenoxy and phenoxy groups, which enhances its chemical stability and reactivity, making it particularly valuable in applications requiring high selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.